molecular formula C16H29NO B1234000 Pumiliotoxin 251D CAS No. 73376-35-9

Pumiliotoxin 251D

Cat. No.: B1234000
CAS No.: 73376-35-9
M. Wt: 251.41 g/mol
InChI Key: OKTQTXDNHCOLHT-AJKPHIATSA-N
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Description

Pumiliotoxin 251D is an alkaloid.
Pumiliotoxin is a toxin found in poison dart frogs (genus Dendrobates and Phyllobates). It affects the calcium channels, interfering with muscle contraction in the heart and skeletal muscle. (L1073)

Biological Activity

Pumiliotoxin 251D (PTX 251D) is a toxic alkaloid primarily derived from the skin secretions of poison frogs belonging to the Dendrobatidae family. This compound exhibits a range of biological activities, particularly affecting ion channels in both mammals and insects, which has implications for its ecological role and potential applications in pest control.

PTX 251D is a complex alkaloid characterized by its unique bicyclic structure, which is crucial for its biological activity. The compound acts primarily as a cardiac depressant and exhibits neurotoxic properties. Research indicates that PTX 251D interacts with voltage-gated sodium and potassium channels, leading to significant physiological effects such as pain, hyperactivity, convulsions, and ultimately death in various animal models including mice and insects .

  • Voltage-Gated Ion Channels : PTX 251D inhibits both sodium and potassium channels, which disrupts normal cellular excitability. This inhibition can lead to prolonged action potentials and increased neuronal excitability.
  • Cardiac Effects : The compound has been shown to act as a cardiac depressor in mice, indicating that it may interfere with cardiac function through its action on ion channels .

Toxicological Profile

The toxicity of PTX 251D has been extensively studied across different species:

  • Mice : A subcutaneous dose of 10 mg/kg resulted in convulsions and hyperalgesia, while higher doses led to mortality .
  • Insects : PTX 251D is highly toxic to insects such as the tobacco budworm (Heliothis virescens), with an LD50 of approximately 150 ng per larva. The compound induces convulsions even at very low concentrations (10 ng per larva) .

Metabolism and Gene Expression

Recent studies have explored the metabolic pathways associated with PTX 251D. Notably, Dendrobates tinctorius can metabolize PTX 251D into a more potent derivative, allopumiliotoxin (aPTX 267A). This metabolic conversion is linked to changes in gene expression related to immune function and small molecule metabolism .

Key Findings:

  • Metabolic Enzymes : Increased expression of cytochrome P450 enzymes was observed in frogs exposed to PTX 251D, suggesting an adaptive response for detoxification .
  • Gene Expression Changes : Exposure to PTX 251D altered the expression of genes involved in metabolic processes across various tissues, indicating a complex interaction between dietary alkaloids and physiological responses .

Comparative Toxicity

The comparative toxicity of PTX 251D versus its metabolites reveals significant differences:

CompoundLD50 (mg/kg)Effects
PTX 251D~10Convulsions, hyperactivity, death
Allopumiliotoxin (aPTX 267A)~2More potent neurotoxic effects

Ecological Role

PTX 251D serves as a chemical defense mechanism for poison frogs against predators and ectoparasites. Its presence in frog skin secretions deters various arthropods, including mosquitoes like Aedes aegypti, which are vectors for numerous diseases . The enantioselective nature of PTX 251D also plays a role in its effectiveness; the (+)-enantiomer demonstrates significant insecticidal activity compared to its (-)-counterpart .

Case Studies

A series of experiments have illustrated the biological activity of PTX 251D:

  • Feeding Experiments : Frogs fed with diets containing PTX 251D showed alterations in gene expression related to alkaloid metabolism.
  • Electrophysiological Studies : In vitro studies demonstrated that PTX 251D significantly inhibited sodium channels in both mammalian and insect models.

Scientific Research Applications

Toxicological Studies

1. Insecticidal Properties

PTX 251D exhibits potent insecticidal effects, particularly against mosquitoes. Research has demonstrated that the naturally occurring enantiomer, PTX (+)-251D, is significantly more toxic to Aedes aegypti mosquitoes than its unnatural counterpart, PTX (−)-251D. In controlled experiments, PTX (+)-251D deterred feeding and induced contact toxicosis, leading to impaired flight and leg autotomy in exposed mosquitoes. The lethal dose (LD50) for larvae has been reported at approximately 150 ng .

2. Mechanism of Action

The mechanism through which PTX 251D exerts its toxic effects involves modulation of voltage-gated sodium channels (VGSCs). Studies indicate that PTX 251D blocks sodium influx in both mammalian and insect VGSCs, disrupting the sodium-potassium equilibrium essential for neuronal function. This disruption leads to hyperactivity, convulsions, and ultimately death in exposed organisms . The compound also affects calcium channels, inhibiting Ca²⁺-stimulated ATPase activity, which can result in prolonged muscle contractions .

Ecological Applications

1. Chemical Defense Mechanism

PTX 251D plays a crucial role in the chemical defense of poison frogs against predators. The presence of this alkaloid deters various ectoparasitic arthropods and enhances the frogs' survival in their natural habitats. Its effectiveness as a deterrent is evidenced by studies showing reduced feeding behavior in predators exposed to PTX 251D .

2. Metabolism and Bioaccumulation

Certain species of poison frogs can metabolize PTX 251D into a more potent derivative known as allopumiliotoxin 267A (aPTX 267A). This metabolic transformation enhances the toxicity profile of these frogs and illustrates an adaptive strategy for chemical defense. Research has identified specific enzymes involved in this hydroxylation process, although the full metabolic pathway remains under investigation .

Pharmacological Research

1. Potential Therapeutic Uses

Despite its toxicity, PTX 251D's interaction with ion channels presents potential therapeutic avenues. Its ability to modulate VGSCs could be explored for developing novel analgesics or anticonvulsants. Preliminary studies suggest that co-administration of anticonvulsants such as phenobarbital can mitigate some toxic effects of PTX 251D in experimental models .

2. Gene Expression Studies

Research on the impact of PTX 251D on gene expression has revealed significant changes in genes associated with immune function and small molecule metabolism following exposure. This suggests that PTX 251D may influence physiological processes beyond immediate toxicity, potentially offering insights into broader biological mechanisms .

Data Tables

Application Area Findings/Observations
Insecticidal Activity LD50 for larvae: ~150 ng; effective deterrent against Aedes aegypti; induces contact toxicosis .
Mechanism of Action Blocks VGSCs; disrupts sodium-potassium equilibrium; induces convulsions and cardiac arrest .
Ecological Role Serves as a chemical defense mechanism; deters predators; metabolized into more potent forms by some frogs .
Pharmacological Potential Possible use in developing analgesics; gene expression changes indicate broader physiological impacts .

Case Studies

Case Study 1: Mosquito Deterrence
In a study assessing the effectiveness of PTX (+)-251D against Aedes aegypti, researchers found significant reductions in feeding behavior when mosquitoes were exposed to membranes treated with varying concentrations of the toxin. The study concluded that PTX (+)-251D serves as a promising candidate for natural insect repellents.

Case Study 2: Metabolic Transformation
Research on Dendrobates tinctorius demonstrated that this species could metabolize PTX 251D into aPTX 267A after feeding trials. The study highlighted the role of specific enzymes in this transformation and its implications for understanding chemical defenses in amphibians.

Properties

CAS No.

73376-35-9

Molecular Formula

C16H29NO

Molecular Weight

251.41 g/mol

IUPAC Name

(6Z,8S,8aS)-8-methyl-6-[(2R)-2-methylhexylidene]-1,2,3,5,7,8a-hexahydroindolizin-8-ol

InChI

InChI=1S/C16H29NO/c1-4-5-7-13(2)10-14-11-16(3,18)15-8-6-9-17(15)12-14/h10,13,15,18H,4-9,11-12H2,1-3H3/b14-10-/t13-,15+,16+/m1/s1

InChI Key

OKTQTXDNHCOLHT-AJKPHIATSA-N

SMILES

CCCCC(C)C=C1CC(C2CCCN2C1)(C)O

Isomeric SMILES

CCCC[C@@H](C)/C=C\1/C[C@]([C@@H]2CCCN2C1)(C)O

Canonical SMILES

CCCCC(C)C=C1CC(C2CCCN2C1)(C)O

Synonyms

8-hydroxy-8-methyl-6-(2'-methylhexylidene)-1-azabicyclo(4.3.0)nonane
PTX 251D
PTX-251D
PTX251D
pumiliotoxin 251D

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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